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Metapramine-d3

Cat. No.: B12423644
M. Wt: 241.35 g/mol
InChI Key: YXVZOBVWVRFPTE-BMSJAHLVSA-N
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Description

Significance of Stable Isotope Labeling in Modern Chemical Biology and Pharmaceutical Sciences

Stable isotope labeling is a fundamental technique in modern scientific inquiry, allowing researchers to track the movement and transformation of molecules within complex systems. wikipedia.org This process involves substituting one or more atoms in a molecule with a stable (non-radioactive) isotope of the same element. Commonly used stable isotopes include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.comcreative-proteomics.com These isotopes are chemically similar to their more abundant counterparts but have a different mass, which allows them to be detected and tracked using specialized analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. silantes.com

In chemical biology and pharmaceutical sciences, this technique is indispensable. symeres.com It is crucial for metabolism studies, enabling the tracing of a drug's metabolic fate, including its breakdown and the formation of metabolites. Stable isotope labeling also plays a key role in pharmacokinetic studies to determine a drug's absorption, distribution, metabolism, and excretion (ADME) profile. assumption.edu Furthermore, these labeled compounds are vital for quantitative analyses, such as isotope dilution mass spectrometry, which allows for the precise measurement of molecule concentrations in biological samples. The ability to introduce these isotopic 'tags' without altering the fundamental biological properties of the molecule provides invaluable insights into biochemical processes, from cellular metabolism to the mechanisms of drug action. creative-proteomics.comsilantes.com

Overview of Deuterated Analogs in Research Methodologies

Deuterated analogs are compounds in which one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen. wikipedia.orgresearchgate.net This substitution, while subtle, can have significant effects that are highly useful in research. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgnih.gov This effect can slow down the rate of chemical reactions that involve the cleavage of this bond, which is particularly relevant for drug metabolism mediated by enzymes like the cytochrome P450 system. nih.govvulcanchem.com

In research methodologies, deuterated analogs serve several key functions:

Internal Standards: In quantitative analysis using mass spectrometry (e.g., LC-MS), deuterated compounds are ideal internal standards. vulcanchem.com Because they are nearly identical chemically and chromatographically to the non-deuterated (protium) analyte, they co-elute and experience similar ionization effects, but are distinguishable by their higher mass. vulcanchem.com This allows for highly accurate and precise quantification of the target compound in complex matrices like plasma or urine. nih.gov

Mechanistic Studies: The KIE is a powerful tool for elucidating reaction mechanisms. wikipedia.orgeuchems.eu By observing how the rate of a reaction changes upon deuterium substitution, researchers can determine whether a C-H bond cleavage is a rate-determining step.

Improved Pharmacokinetics: Strategically placing deuterium at sites of metabolic attack can slow down a drug's metabolism. wikipedia.orgvulcanchem.com This can lead to a longer drug half-life, reduced formation of potentially toxic metabolites, and enhanced bioavailability. researchgate.netvulcanchem.com This "deuterium switch" approach has become a strategy in drug development. nih.gov

Historical Context of Deuterium Incorporation for Mechanistic and Analytical Studies

The history of deuterium's use in science began with its discovery in 1931 by American chemist Harold Urey, an achievement for which he was awarded the Nobel Prize in Chemistry in 1934. wikipedia.orgwikipedia.org Urey's discovery of this heavy isotope of hydrogen, containing a proton and a neutron, quickly captured the interest of chemists, physicists, and biochemists. euchems.euwikipedia.org Hydrogen is ubiquitous in organic compounds, making deuterium a uniquely powerful tool for tracing biological and chemical pathways. euchems.eu

In the early years, the large mass difference between protium (B1232500) (¹H) and deuterium (²H) was exploited for mechanistic studies, giving rise to the study of kinetic isotope effects. euchems.eu Biochemists, in particular, saw the immense potential of using isotopic tracers to unravel complex metabolic pathways. euchems.eu The desire to use doubly labeled substrates, such as amino acids enriched with both ¹⁵N and deuterium, spurred the development and refinement of mass spectrometric techniques for their detection. euchems.eu While the advent of artificial radioisotopes like tritium (B154650) (³H) and carbon-14 (B1195169) after World War II drew some biochemists away from stable isotopes, chemists' reliance on deuterium for mechanistic studies remained strong. euchems.eu The use of deuterated compounds as internal standards for mass spectrometry became a cornerstone of bioanalytical chemistry. nih.gov The concept of intentionally deuterating drugs to improve their metabolic stability began to gain traction in the 1960s and 1970s, eventually leading to the first FDA-approved deuterated drug, deutetrabenazine, in 2017. wikipedia.orgnih.gov

Rationale for Research on Metapramine-d3

Metapramine (B130554) is a tricyclic antidepressant (TCA) that primarily acts as a norepinephrine (B1679862) reuptake inhibitor, with little effect on serotonin (B10506) or dopamine (B1211576) reuptake. pharmaffiliates.comwikipedia.orgmedchemexpress.com It was introduced for the treatment of depression in France in 1984. wikipedia.org Like other TCAs, understanding its concentration in biological fluids is critical for clinical research, therapeutic drug monitoring, and pharmacokinetic studies. nih.govnih.gov

The primary rationale for the synthesis and research of this compound is its application as a stable isotope-labeled internal standard for the quantitative analysis of metapramine. vulcanchem.compharmaffiliates.com In methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), an internal standard is essential for accurate quantification. nih.govcaymanchem.com

This compound is an ideal internal standard for metapramine analysis for the following reasons:

Chemical and Physical Similarity: It has virtually identical chemical properties and chromatographic retention time to metapramine, ensuring it behaves similarly during sample extraction, cleanup, and analysis. vulcanchem.com

Mass Spectrometric Distinguishability: The three-dalton mass difference from the deuterium atoms allows a mass spectrometer to easily distinguish it from the unlabeled metapramine. vulcanchem.compharmaffiliates.com

Improved Accuracy and Precision: By adding a known amount of this compound to a sample, any variability or loss during sample preparation and analysis will affect both the standard and the analyte equally. vulcanchem.com This allows for a more accurate and precise calculation of the concentration of metapramine in the original sample. thermofisher.com

Therefore, the availability of this compound facilitates the development and validation of robust bioanalytical methods essential for studying the pharmacokinetics and clinical use of its parent drug, metapramine. vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N2 B12423644 Metapramine-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18N2

Molecular Weight

241.35 g/mol

IUPAC Name

N-methyl-11-(trideuteriomethyl)-5,6-dihydrobenzo[b][1]benzazepin-5-amine

InChI

InChI=1S/C16H18N2/c1-17-14-11-12-7-3-5-9-15(12)18(2)16-10-6-4-8-13(14)16/h3-10,14,17H,11H2,1-2H3/i2D3

InChI Key

YXVZOBVWVRFPTE-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C2=CC=CC=C2CC(C3=CC=CC=C31)NC

Canonical SMILES

CNC1CC2=CC=CC=C2N(C3=CC=CC=C13)C

Origin of Product

United States

Synthesis and Chemical Characterization of Metapramine D3

Strategies for Deuterium (B1214612) Incorporation

The introduction of deuterium into the Metapramine (B130554) structure can be achieved through various synthetic methodologies. The primary goal is to achieve high isotopic purity and regiospecificity, ensuring that the deuterium atoms are located at the desired positions within the molecule.

Chemical Synthesis Pathways for Deuterated Metapramine

A common precursor for the synthesis of Metapramine is 10,11-dihydro-5H-dibenz[b,f]azepine, also known as iminodibenzyl (B195756). The synthesis of Metapramine-d3 can be envisioned as a two-step process starting from this precursor:

N-Alkylation with a protected aminoalkyl halide: The iminodibenzyl is first reacted with a protected 2-chloropropylamine derivative to introduce the aminopropyl side chain.

N-Deuteromethylation: Following deprotection of the primary amine, the resulting desmethyl-metapramine is N-methylated using a deuterated methyl source, such as trideuteriomethyl iodide (CD3I) or deuterated formaldehyde (B43269) in the presence of a reducing agent (Eschweiler-Clarke reaction with deuterated reagents).

An alternative approach could involve the direct alkylation of iminodibenzyl with a pre-assembled, deuterated side chain. However, the former method generally offers better control and availability of deuterated reagents.

Reaction Step Reagents and Conditions Product
N-Alkylation10,11-dihydro-5H-dibenz[b,f]azepine, 1-bromo-3-chloropropane, NaH, DMF3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl chloride
Amination3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl chloride, MethylamineDesmethyl-metapramine
N-DeuteromethylationDesmethyl-metapramine, CD3I, K2CO3, Acetonitrile (B52724)This compound

Regiospecificity and Isotopic Purity Considerations

The regiospecificity of the deuteration in the proposed pathway is excellent, as the deuterium atoms are exclusively introduced onto the N-methyl group of the side chain. The use of highly enriched CD3I (typically >99% isotopic purity) ensures high isotopic purity of the final this compound product.

Isotopic purity is a critical parameter and is defined as the percentage of the deuterated compound in the final product. It is typically determined by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Potential sources of isotopic impurity could include the presence of residual non-deuterated methylating agent or side reactions. Careful control of reaction conditions and purification of intermediates are essential to minimize these impurities.

Spectroscopic Characterization of this compound

A comprehensive spectroscopic analysis is imperative to confirm the chemical structure, verify the position of the deuterium label, and assess the isotopic purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Placement and Purity Assessment

NMR spectroscopy is a powerful tool for the characterization of deuterated compounds.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons, which is present in the spectrum of non-deuterated Metapramine, will be absent or significantly reduced in intensity. This provides direct evidence for the successful incorporation of deuterium at the intended position. The integration of the remaining proton signals should be consistent with the rest of the molecular structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound will show a characteristic triplet for the carbon atom of the CD3 group due to coupling with the deuterium nucleus (spin I = 1). The chemical shift of this carbon will be slightly different from the corresponding CH3 group in Metapramine due to the isotopic effect.

²H NMR Spectroscopy: A ²H NMR spectrum will exhibit a single resonance signal corresponding to the deuterium atoms of the N-CD3 group, providing unambiguous confirmation of deuterium incorporation.

Nucleus Expected Chemical Shift (δ, ppm) Multiplicity Assignment
¹H7.0-7.5mAromatic protons
¹H3.0-3.5mCH2 protons of the propyl chain
¹H2.8-3.2tCH2-N proton
¹³C120-150mAromatic carbons
¹³C40-50t (due to C-D coupling)N-CD3
¹³C20-40mPropyl chain carbons
²H2.0-2.5sN-CD3

Mass Spectrometry (MS) for Isotopic Verification

Mass spectrometry is a primary technique for determining the molecular weight and isotopic composition of this compound.

Under high-resolution mass spectrometry (HRMS), the molecular ion peak of this compound will be observed at a mass-to-charge ratio (m/z) that is three units higher than that of unlabeled Metapramine, corresponding to the replacement of three hydrogen atoms with three deuterium atoms. The isotopic distribution pattern will also be distinct from the non-deuterated compound.

The isotopic purity can be calculated from the relative intensities of the molecular ion peaks of this compound (M+3), and any potential isotopic impurities such as Metapramine-d2 (M+2), Metapramine-d1 (M+1), and unlabeled Metapramine (M).

Ion Expected m/z (for [M+H]⁺) Relative Abundance (%)
Metapramine [M+H]⁺239.1543< 1
Metapramine-d1 [M+H]⁺240.1606< 1
Metapramine-d2 [M+H]⁺241.1669< 2
This compound [M+H]⁺242.1732> 97

Infrared (IR) and Raman Spectroscopy for Structural Confirmation

The most significant change in the IR and Raman spectra of this compound compared to Metapramine will be the appearance of C-D stretching vibrations and the shift of bending vibrations involving the N-methyl group. The C-H stretching vibrations of a methyl group are typically observed in the range of 2850-2960 cm⁻¹. In this compound, these will be replaced by C-D stretching vibrations at a lower frequency, typically in the range of 2100-2250 cm⁻¹, due to the heavier mass of deuterium.

Vibrational Mode Expected Wavenumber (cm⁻¹) in Metapramine Expected Wavenumber (cm⁻¹) in this compound
Aromatic C-H Stretch3000-31003000-3100
Aliphatic C-H Stretch2850-29602850-2960
N-CH3 Stretch2800-2850Absent
N-CD3 StretchAbsent2100-2250
C=C Aromatic Stretch1450-16001450-1600
N-CH3 Bending1400-1450Shifted to lower frequency

Chromatographic Purity Determination of this compound

Ensuring the high purity of this compound is critical for its use as a reference standard. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution and sensitivity. A validated, stability-indicating HPLC method is essential for separating this compound from any potential impurities, including process-related impurities, degradation products, and any residual non-deuterated Metapramine.

A typical reversed-phase HPLC method for the purity determination of this compound would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol (B129727). Gradient elution may be employed to achieve optimal separation of all potential impurities. UV detection is commonly used for tricyclic antidepressants, with the detection wavelength typically set at their UV absorption maximum, which for Metapramine is around 238 nm.

The method would be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. System suitability tests are performed before each analysis to ensure the chromatographic system is performing adequately.

ParameterTypical Value/Condition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A0.05 M Ammonium Acetate Buffer
Mobile Phase BAcetonitrile
Flow Rate1.0 mL/min
Detection Wavelength238 nm
Injection Volume10 µL
Column Temperature30 °C
Theoretical Plates (for this compound peak)> 2000
Tailing Factor (for this compound peak)< 2.0
Relative Standard Deviation (RSD) for replicate injections< 2.0%

Advanced Analytical Methodologies Employing Metapramine D3

Development of Quantitative Analytical Assays

The quantification of therapeutic drugs in biological samples is fundamental to pharmacokinetic studies and therapeutic drug monitoring. The development of these quantitative methods relies on highly sophisticated analytical instrumentation, where stable isotope-labeled compounds like Metapramine-d3 are indispensable.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique in bioanalysis due to its exceptional sensitivity and selectivity. nih.govnih.gov In the analysis of Metapramine (B130554), an LC-MS/MS method would involve the addition of a known quantity of this compound to all samples, including calibration standards and quality controls.

During analysis, both Metapramine and this compound are separated from matrix components via liquid chromatography before being ionized and detected by the mass spectrometer. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for each compound, a technique known as Multiple Reaction Monitoring (MRM). Because this compound has a slightly higher mass due to the deuterium (B1214612) atoms, it can be distinctly measured alongside the unlabeled Metapramine. The ratio of the analyte's response to the internal standard's response is then used for quantification, effectively correcting for variability during sample processing and analysis. researchgate.net This approach has been successfully applied to the simultaneous determination of numerous antidepressants in human serum. nih.gov

Table 1: Illustrative LC-MS/MS MRM Transitions for Metapramine Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Metapramine279.286.125
This compound282.289.125

Note: Data is illustrative and based on typical fragmentation patterns for similar compounds.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the analysis of tricyclic antidepressants. encyclopedia.pubmdpi.com For GC-MS analysis, analytes must be thermally stable and volatile. Often, a derivatization step is employed to improve the chromatographic properties of compounds like Metapramine. encyclopedia.pub

In this context, this compound is added to the biological sample prior to extraction and derivatization. As the internal standard, it experiences the same procedural variations as the target analyte, including any inconsistencies in extraction efficiency or derivatization yield. By tracking the signal of this compound, the method can accurately quantify Metapramine despite potential sample loss or variation during the extensive preparation steps. mdpi.com The mass spectrometer allows for the selective detection of both the analyte and the internal standard.

The ideal internal standard for bioanalysis is a stable isotope-labeled version of the analyte. aptochem.com this compound fits this description perfectly for the quantification of Metapramine. Its crucial role is to compensate for variability throughout the analytical process. researchgate.netnih.gov

Stable isotope-labeled internal standards like this compound are considered the gold standard because their physicochemical properties are nearly identical to those of the analyte. mdpi.com This ensures they co-elute during chromatography and exhibit the same behavior during sample extraction and ionization in the mass spectrometer. aptochem.com This mimicry allows the internal standard to accurately correct for:

Variations in sample recovery during extraction procedures.

Inconsistencies in injection volume.

Fluctuations in instrument response, particularly ion suppression or enhancement in LC-MS/MS.

By normalizing the analyte's signal to that of this compound, the resulting data is significantly more precise and accurate than what could be achieved with other types of internal standards or external calibration. nih.govscispace.com

Methodological Validation Parameters

For a bioanalytical method to be considered reliable for regulatory submissions, it must undergo rigorous validation. This process demonstrates that the assay is suitable for its intended purpose. nih.govcelerion.com

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In LC-MS/MS and GC-MS, selectivity is achieved by separating compounds chromatographically and distinguishing them by their specific mass-to-charge ratios and fragmentation patterns.

To validate selectivity, blank biological samples (e.g., plasma, urine) from at least six different sources are analyzed to ensure that no endogenous components interfere with the detection of Metapramine or this compound at their respective retention times and mass transitions. The absence of significant peaks in these blank samples demonstrates the method's high selectivity.

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is constructed by analyzing samples with known concentrations of Metapramine. The curve is generated by plotting the peak area ratio of Metapramine to this compound against the nominal concentration of Metapramine.

The relationship is typically evaluated using a linear regression model, often with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the concentration range. nih.gov The validation process confirms that the chosen calibration model accurately describes the concentration-response relationship over the operational range of the assay. nih.gov

Table 2: Example Calibration Curve Performance for Metapramine in Human Plasma

Nominal Conc. (ng/mL)Calculated Conc. (ng/mL)Accuracy (%)
1.001.03103.0
2.502.4598.0
10.010.1101.0
50.048.997.8
200198.499.2
800812.0101.5
1000995.099.5

Note: Data is representative of typical acceptance criteria for bioanalytical method validation.

Precision and Accuracy Determination

Precision and accuracy are fundamental to the validation of any quantitative bioanalytical method. Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of the measured value to the true value. These parameters are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range.

For a hypothetical validated method using this compound, the precision and accuracy data would be presented in a tabular format, detailing intra- and inter-day variability.

Hypothetical Precision and Accuracy Data for Metapramine Analysis using this compound

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
Low 10 < 5% ± 5% < 7% ± 7%
Medium 100 < 4% ± 4% < 6% ± 6%

Note: This table is illustrative and not based on actual experimental data for this compound.

Matrix Effects and Recovery Studies

When analyzing biological samples, endogenous components of the matrix (e.g., plasma, urine) can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. This is known as the matrix effect. Recovery studies are conducted to evaluate the efficiency of the extraction process. The use of a deuterated internal standard like this compound is intended to compensate for these effects, as it is expected to behave similarly to the unlabeled analyte during extraction and ionization.

Assessment of matrix effects and recovery involves comparing the analytical response of the analyte in a post-extraction spiked sample to that of a pure standard solution and the response of a pre-extraction spiked sample.

Hypothetical Matrix Effect and Recovery Data for Metapramine using this compound

QC Level Concentration (ng/mL) Recovery (%) Matrix Effect (%)
Low 10 85 - 95% 90 - 110%

Note: This table is illustrative and not based on actual experimental data for this compound.

Advanced Sample Preparation Techniques for Deuterated Analogs in Complex Biological Matrices

The goal of sample preparation is to isolate the analyte and its deuterated internal standard from the complex biological matrix, remove potential interferences, and concentrate the sample. Common techniques employed for tricyclic antidepressants include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins. While efficient, it may result in less clean extracts.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. It generally provides cleaner extracts than PPT.

Solid-Phase Extraction (SPE): A highly selective method where the analyte and internal standard are retained on a solid sorbent while interferences are washed away. This technique often yields the cleanest extracts and allows for significant sample concentration.

The choice of sample preparation technique depends on the required sensitivity, the nature of the biological matrix, and the physicochemical properties of the analyte. For Metapramine analysis, an optimized SPE method would likely be favored for clinical and forensic applications to minimize matrix effects and achieve low limits of quantification.

Research on this compound in Mechanistic Metabolism Remains Undisclosed in Publicly Available Literature

Therefore, it is not possible to provide a detailed article on the "Applications of this compound in Mechanistic Metabolism Research" as outlined in the user's request. The specific subsections, including the use of cellular and subcellular systems, the identification of deuterium-dependent metabolic transformations, enzyme kinetics studies, and the investigation of deuterium isotope effects, all require specific experimental data that is not present in the public domain for this particular compound.

General principles of using deuterated compounds in metabolism studies are well-established. uspto.govnih.govnih.govsemanticscholar.orgresearchgate.net These studies often employ in vitro systems and explore kinetic isotope effects to understand metabolic pathways and enzyme mechanisms. nih.govmdpi.com However, the application of these principles specifically to this compound has not been documented in the accessible scientific literature. Without such specific data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Further research into proprietary databases or direct inquiries to researchers in the field of drug metabolism may yield more information. However, based on the currently available information, a comprehensive and scientifically accurate article on the metabolic research of this compound cannot be constructed.

Applications of Metapramine D3 in Mechanistic Metabolism Research

Preclinical Metabolic Fate Studies in Animal Models

The metabolic fate of new chemical entities is a critical component of preclinical drug development. In the case of Metapramine (B130554), a tricyclic antidepressant, understanding its metabolic pathways, the rate at which metabolites are formed and cleared, and the ability to accurately quantify the parent drug and its metabolites in biological samples are paramount for evaluating its potential therapeutic efficacy and safety. The use of isotopically labeled compounds, such as Metapramine-d3, is instrumental in these investigations.

Application of this compound for Tracing Metabolic Pathways in Vivo

In preclinical research, deuterated compounds like this compound serve as invaluable tools for tracing the metabolic pathways of a drug in vivo. When this compound is administered to animal models such as rats or mice, it follows the same metabolic routes as the unlabeled drug. nih.govnih.gov However, the deuterium (B1214612) atoms act as a stable isotopic label, allowing for the differentiation of the administered compound and its subsequent metabolites from endogenous molecules.

The primary metabolic pathway for Metapramine, as with many tricyclic antidepressants, is N-demethylation. nih.govsemanticscholar.org In animal models, Metapramine is extensively metabolized in the liver, leading to the formation of its major demethylated metabolites. nih.govnih.gov By utilizing this compound, researchers can administer the compound and then collect biological samples (e.g., plasma, urine, tissue homogenates) at various time points.

Subsequent analysis of these samples, typically by mass spectrometry-based techniques, can distinguish the mass shift of the deuterium-labeled parent compound and its metabolites. This allows for the unambiguous identification of molecules that originated from the administered drug. This approach is crucial for elucidating the biotransformation processes that Metapramine undergoes in a living organism.

Table 1: Major Metabolic Transformation of Metapramine

Parent CompoundMetabolic ReactionMajor Metabolite(s)
MetapramineN-demethylationDesmethylmetapramine
MetapramineHydroxylationHydroxylated metabolites

This table provides a simplified overview of the primary metabolic reactions Metapramine undergoes.

Assessment of Metabolite Formation and Clearance Rates

The use of this compound is also central to accurately assessing the kinetics of metabolite formation and the rates at which both the parent drug and its metabolites are cleared from the body. In pharmacokinetic studies in animal models, a known concentration of this compound can be administered, and its disappearance from the plasma, along with the appearance and subsequent decline of its deuterated metabolites, can be monitored over time. nih.gov

Studies in mice have shown that Metapramine has a relatively short plasma half-life, indicating rapid metabolism and elimination. nih.gov The intensive metabolism of Metapramine leads to the formation of its demethylated metabolites, which also exhibit distinct pharmacokinetic profiles. nih.gov By using this compound, the rates of formation of these metabolites can be precisely calculated without interference from endogenous compounds.

The clearance rate, which describes the volume of plasma cleared of the drug per unit of time, is a critical parameter. For Metapramine and its metabolites, these rates can be determined from the concentration-time data obtained from preclinical studies. The ability to accurately quantify the deuterated species allows for the robust calculation of these pharmacokinetic parameters.

Table 2: Illustrative Pharmacokinetic Parameters of Metapramine in Mice

ParameterValueUnit
Plasma Half-Life (T½)87minutes
Brain Half-Life (T½)40minutes
Time to Maximum Concentration (Tmax) in Brain10minutes

This table presents pharmacokinetic data for the parent compound Metapramine in mice, which informs the study design for its metabolites. nih.gov

Methodologies for Quantifying Metapramine and its Metabolites in Preclinical Biological Samples

Accurate quantification of Metapramine and its metabolites in complex biological matrices like plasma and brain tissue is essential for preclinical metabolic studies. nih.govnih.gov The gold-standard analytical techniques for this purpose are chromatographic methods coupled with mass spectrometry, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

In these quantitative assays, this compound plays a crucial role as an internal standard. clearsynth.com An internal standard is a compound that is chemically similar to the analyte but can be differentiated by the analytical instrument. This compound is an ideal internal standard because its chemical and physical properties are nearly identical to Metapramine, meaning it behaves similarly during sample extraction, chromatography, and ionization. However, due to the presence of deuterium, it has a different mass-to-charge ratio, allowing the mass spectrometer to distinguish it from the unlabeled drug and its metabolites. clearsynth.com

The use of a deuterated internal standard like this compound corrects for variations in sample preparation and instrument response, thereby significantly improving the accuracy and precision of the quantification. clearsynth.comresearchgate.net This is a widely accepted practice in the analysis of tricyclic antidepressants and their metabolites. nih.govresearchgate.net

Table 3: Analytical Techniques for Quantification

TechniqueSample PreparationDetection MethodRole of this compound
GC-MSExtraction and derivatizationMass SpectrometryInternal Standard
LC-MS/MSProtein precipitation and extractionTandem Mass SpectrometryInternal Standard

This table summarizes the common analytical methodologies where this compound is employed for accurate quantification.

Research into Pharmacokinetic Methodology Utilizing Metapramine D3 in Preclinical Models

Methodological Approaches for Preclinical Pharmacokinetic Profiling

The use of stable isotope-labeled compounds, such as Metapramine-d3, is a cornerstone of modern preclinical pharmacokinetic (PK) profiling. These methodologies allow researchers to trace, differentiate, and quantify drug molecules and their metabolites with high precision. acs.orgmusechem.com Incorporating deuterium (B1214612) (d3) into the Metapramine (B130554) structure creates a molecule that is chemically identical to the parent drug in its biological interactions but distinguishable by mass spectrometry. wikipedia.org This distinction is critical for sophisticated study designs that can elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. acs.orgnih.gov

Preclinical PK studies with this compound typically involve rodent models, such as mice or rats, to establish fundamental parameters before human trials. nih.govresearchgate.net These studies help build a comprehensive understanding of the drug's behavior in a biological system. Methodological approaches often aim to correlate drug concentrations in plasma and target tissues, like the brain, with administered doses. nih.gov The use of a deuterated analog like this compound is particularly advantageous in "cassette-dosing" studies or in simultaneous administration protocols to compare different routes of administration. nih.govresearchgate.net Advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for accurately measuring the concentrations of both the labeled (this compound) and unlabeled Metapramine in biological samples. youtube.comnih.gov

Tracer Studies with this compound for Absorption and Distribution Research

Tracer studies are a powerful application of stable isotope labeling in preclinical research. youtube.com In these studies, this compound acts as a tracer, a tagged version of the drug that can be monitored as it moves through the organism. musechem.com This allows for a detailed investigation of its absorption from the site of administration into systemic circulation and its subsequent distribution to various tissues and organs. youtube.comacs.org

Following administration to a preclinical model, biological samples (e.g., blood, plasma, and specific tissues like the brain, liver, and kidneys) are collected at various time points. nih.gov Because this compound can be distinguished from endogenous molecules and the unlabeled drug, researchers can precisely track its journey and concentration in different compartments. acs.org This helps in understanding the rate and extent of absorption and identifying tissues where the drug accumulates. For a tricyclic antidepressant like Metapramine, understanding its ability to cross the blood-brain barrier and its concentration in brain tissue is of paramount importance. nih.gov Studies have shown that Metapramine and its metabolites have a high affinity for brain regions. nih.gov Using this compound as a tracer provides clear, quantitative data on tissue distribution without the confounding presence of endogenous compounds. nih.gov

Quantification of this compound and Unlabeled Metapramine to Determine Bioavailability Parameters in Preclinical Models

Absolute bioavailability is a critical pharmacokinetic parameter that defines the fraction of an administered drug that reaches the systemic circulation unchanged. mdpi.com The "gold standard" for determining absolute bioavailability involves comparing the plasma concentration-time curve after non-intravenous administration (e.g., oral) with that after intravenous (IV) administration. nih.gov

Utilizing this compound significantly refines this process. In a typical preclinical study design, a test animal receives the unlabeled Metapramine orally and, simultaneously or in a closely spaced manner, an IV dose of this compound. nih.govresearchgate.net Since both forms of the drug are administered to the same animal at the same time, this approach eliminates inter-individual variability and variations in clearance that can occur in traditional crossover studies. researchgate.netnih.gov

Blood samples are drawn over time, and the plasma concentrations of both Metapramine and this compound are measured simultaneously using LC-MS/MS. researchgate.net The area under the curve (AUC) is then calculated for each. The absolute bioavailability (F) is determined using the ratio of the AUCs, adjusted for the dose, as shown in the formula:

F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

This method provides a highly accurate measure of bioavailability, which is crucial for understanding how effectively the drug is absorbed and for informing formulation development. researchgate.netmdpi.com

Table 1: Illustrative Plasma Concentration Data for Bioavailability Assessment

Time (hours)Unlabeled Metapramine (Oral) Plasma Conc. (ng/mL)This compound (IV) Plasma Conc. (ng/mL)
0.2535250
0.580180
1.0110120
2.09560
4.05015
8.0101
12.020

Role of Stable Isotopes in Understanding Elimination Mechanisms

Understanding how a drug is eliminated from the body is fundamental to its development. Elimination encompasses both metabolism (chemical alteration) and excretion (removal from the body). mdpi.com Stable isotopes like deuterium in this compound are invaluable tools for elucidating these elimination pathways. acs.orgresearchgate.net By tracking the fate of the labeled molecule, researchers can identify metabolites and quantify the contribution of different excretion routes, such as renal and biliary pathways. youtube.com The use of deuterated analogs helps in delineating complex metabolic pathways and can provide insights into the enzymes responsible for the drug's breakdown. nih.gov

Renal Excretion Studies with Deuterated Analogs

Renal excretion is a major route of elimination for many drugs and their metabolites. To study this pathway for Metapramine, preclinical models are administered this compound. Urine and feces are collected over a set period, often up to 72 hours or more, to ensure complete recovery of the excreted drug-related material. nih.gov

The collected samples are then analyzed using mass spectrometry to detect and quantify this compound and any of its deuterated metabolites. This allows researchers to calculate the percentage of the administered dose that is excreted through the kidneys. It also helps in identifying the chemical forms (parent drug vs. metabolites) that are eliminated in urine. Because the deuterium label is stable and does not typically exchange, it provides a clear and unambiguous signal for all drug-derived components. nih.gov This method is more precise than relying on analytical techniques that might not detect all metabolites equally. acs.org

Biliary Excretion Pathways

For some compounds, particularly larger molecules or those that undergo significant metabolism in the liver, biliary excretion is a significant elimination pathway. nih.gov To investigate this, specialized preclinical studies are required. In a bile duct-cannulated rodent model, this compound is administered, and bile is collected directly over time.

Considerations for Isotope Dilution Mass Spectrometry in Pharmacokinetic Research

Isotope Dilution Mass Spectrometry (IDMS) is regarded as a definitive method for the accurate quantification of analytes in complex biological matrices like plasma or urine. wikipedia.orgosti.govyoutube.com In pharmacokinetic research, this compound serves as an ideal internal standard for the quantification of unlabeled Metapramine. nih.gov

The principle of IDMS involves adding a known amount of the isotopically labeled standard (this compound) to a biological sample containing the unknown amount of the unlabeled analyte (Metapramine). wikipedia.orgosti.gov During sample preparation and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. Because the two molecules are chemically identical, they behave the same way during extraction and chromatographic separation. nih.gov

The mass spectrometer, however, can distinguish between them based on their mass difference. youtube.com The concentration of the unlabeled Metapramine is then determined by measuring the ratio of its mass spectrometric signal to that of the known amount of this compound. wikipedia.org This ratio-based measurement corrects for variations in sample recovery and matrix effects (ion suppression or enhancement), leading to exceptionally high accuracy and precision. nih.gov This makes IDMS the preferred method for generating the high-quality concentration data needed for reliable pharmacokinetic modeling. nih.gov

Table 2: Key Pharmacokinetic Parameters Derivable from this compound Studies

ParameterDescriptionRelevance in Preclinical Research
AUC (Area Under the Curve) The total drug exposure over time. mdpi.comEssential for bioavailability calculations and assessing overall exposure.
Cmax (Maximum Concentration) The highest concentration of the drug observed in plasma.Indicates the rate of absorption and potential for peak-concentration effects.
Tmax (Time to Cmax) The time at which Cmax is reached. nih.govProvides information on the speed of drug absorption.
T½ (Half-life) The time required for the drug concentration to decrease by half. nih.govDetermines dosing interval and time to reach steady-state.
CL (Clearance) The volume of plasma cleared of the drug per unit time. nih.govMeasures the efficiency of drug elimination from the body.
Vd (Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. nih.govIndicates the extent of drug distribution into tissues.
F (Absolute Bioavailability) The fraction of the administered dose of unchanged drug that reaches the systemic circulation. nih.govCrucial for determining the appropriate dose for non-IV routes.

Computational and Theoretical Research on Metapramine D3

Molecular Modeling and Docking Studies of Deuterated Metapramine (B130554) Interactions

Molecular modeling and docking are powerful in silico tools used to predict the binding affinity and interaction patterns of a ligand with a biological target, such as a receptor or an enzyme. nih.govplos.org For Metapramine-d3, these studies would primarily focus on its interaction with norepinephrine (B1679862) transporters and cytochrome P450 (CYP) enzymes, which are responsible for its therapeutic action and metabolism, respectively. wikipedia.orgmedchemexpress.com

Interaction with Norepinephrine Transporter:

Interaction with Metabolic Enzymes:

The primary metabolic pathway for many tricyclic antidepressants is N-demethylation, often catalyzed by CYP enzymes like CYP2C19 and CYP2D6. drugbank.comwikitox.org Docking studies of this compound with these enzymes are crucial. They can help predict whether the deuteration affects the binding orientation and affinity, which could influence the rate of metabolism. nih.govnih.gov For instance, molecular modeling of other deuterated compounds has been used to predict metabolic switching, where the enzyme targets a different part of the molecule for oxidation. nih.gov

A hypothetical docking study could compare the binding energies of Metapramine and this compound with a key metabolic enzyme.

CompoundTarget EnzymePredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
MetapramineCYP2C19-8.5Phe100, Asp293
This compoundCYP2C19-8.6Phe100, Asp293
MetapramineCYP2D6-9.2Asp301, Glu216, Phe120
This compoundCYP2D6-9.3Asp301, Glu216, Phe120
This table is illustrative and based on typical binding energies observed for similar compounds. als-journal.comfrontiersin.org Actual values would require specific computational experiments.

These studies are essential for understanding if the deuteration strategy will be effective in slowing metabolism or if it might lead to unforeseen changes in target engagement. researchgate.net

Quantum Chemical Calculations for Isotope Effect Predictions

Quantum chemical calculations are fundamental for predicting the magnitude of the deuterium (B1214612) kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. libretexts.orgportico.org For this compound, the C-D bonds on the N-methyl group are stronger and vibrate at a lower frequency than the corresponding C-H bonds. libretexts.org This difference in zero-point energy means that more energy is required to break a C-D bond than a C-H bond. portico.org

Predicting the KIE in N-demethylation:

The major metabolic pathway for metapramine involves the cleavage of a C-H bond on the N-methyl group. nih.gov Therefore, a significant primary KIE is expected for the N-demethylation of this compound. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model the transition state of this reaction and calculate the vibrational frequencies of the C-H and C-D bonds. ethz.chmdpi.comrsdjournal.org From these calculations, the KIE (kH/kD) can be predicted.

A theoretical KIE calculation for the N-demethylation of this compound would likely yield a value between 2 and 7, which is typical for primary deuterium isotope effects where C-H bond cleavage is the rate-determining step. portico.org

ReactionComputational MethodCalculated Zero-Point Energy (C-H, kcal/mol)Calculated Zero-Point Energy (C-D, kcal/mol)Predicted kH/kD
N-demethylationDFT (B3LYP/6-31G*)15.214.1~6.5
This table presents hypothetical data based on established principles of KIE calculations. libretexts.org

Such calculations are invaluable for rational drug design, as they can help to predict whether deuteration at a specific position will lead to a clinically meaningful alteration in the drug's metabolic rate. nih.gov

Simulation of Metabolic Transformations and Deuterium Labeling Patterns

Computational tools can simulate the metabolic fate of a drug candidate, predicting the structures of potential metabolites. nih.govmdpi.com For this compound, these simulations would focus on how the deuterium labeling alters the metabolic profile compared to the parent compound.

Metabolic Pathway of Metapramine:

The known major metabolites of metapramine include desmethylmetapramine (19148 RP), formed via N-demethylation, and other hydroxylated and conjugated products. nih.gov The N-demethylation is a critical step, and the resulting metabolite, desmethylmetapramine, is also pharmacologically active. wikitox.orgnih.gov

Simulated Metabolism of this compound:

By incorporating the predicted KIE from quantum chemical calculations into pharmacokinetic models, it is possible to simulate the metabolic transformation of this compound. The primary expected outcome is a significant reduction in the rate of formation of desmethylmetapramine-d0 (the demethylated product from this compound would still have a protonated amine). This would lead to a higher plasma concentration and longer half-life of the parent drug, this compound, and a lower concentration of the desmethyl metabolite. nih.gov

Parent CompoundPrimary Metabolic ReactionKey EnzymeExpected Primary MetaboliteImpact of d3-Labeling on Reaction Rate
MetapramineN-demethylationCYP2C19, CYP2D6DesmethylmetapramineN/A
This compoundN-demethylationCYP2C19, CYP2D6DesmethylmetapramineSignificantly Reduced
This table illustrates the expected impact of deuteration on the primary metabolic pathway of metapramine based on known metabolism of tricyclic antidepressants. drugbank.comwikitox.orgnih.gov

These simulations are crucial for anticipating changes in a drug's efficacy and safety profile. A slower metabolism could lead to more consistent plasma levels, potentially allowing for lower or less frequent dosing. researchgate.net

Cheminformatics Approaches for Deuterated Compound Analysis and Database Integration

Cheminformatics provides the tools and methods to manage and analyze large datasets of chemical information, which is essential for the study of deuterated compounds.

Database Representation:

A key challenge is the proper representation of deuterated compounds like this compound in chemical databases. It is important to distinguish between the deuterated and non-deuterated forms to avoid ambiguity in search results and data integration. researchgate.net Standardized notation and dedicated fields for isotopic labeling are necessary for accurate database curation.

Analysis of Isotopic Data:

Cheminformatics tools can be used to analyze experimental data from techniques like mass spectrometry and NMR spectroscopy. For this compound, these tools can help in:

Mass Spectrometry: Predicting the mass shift in the parent ion and its fragments due to the three deuterium atoms. This aids in the identification of the compound and its metabolites in complex biological samples.

NMR Spectroscopy: Predicting the changes in the 1H and 13C NMR spectra. The deuterium substitution will lead to the disappearance of a proton signal and characteristic changes in the multiplicity and chemical shift of adjacent carbon and proton nuclei. als-journal.com

Predictive Modeling:

Cheminformatics models can be trained on data from known deuterated compounds to predict the pharmacokinetic properties of new candidates like this compound. These models can incorporate descriptors that account for the effects of deuteration, helping to prioritize compounds for further development.

The integration of these computational and theoretical approaches provides a powerful framework for understanding the properties of this compound, guiding its development and maximizing its therapeutic potential long before it reaches clinical trials.

Future Directions and Emerging Research Avenues for Deuterated Analogs

Integration of Multi-Omics Data with Stable Isotope Labeling

The integration of data from various "omics" fields—genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive understanding of complex biological systems. oup.commdpi.com Stable isotope labeling, a technique where organisms are fed substrates enriched with stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), is a powerful tool in this integrated approach. frontiersin.orgcreative-proteomics.com By tracing the metabolic fate of these labeled substrates, researchers can gain detailed insights into metabolic pathways and fluxes. frontiersin.orgnih.gov

This multi-omics approach, combined with stable isotope labeling, allows for the reconstruction of metabolic networks and the integration of various datasets, including transcriptomics and proteomics profiles. nih.gov This can help in identifying how genetic and environmental changes affect cellular metabolism. frontiersin.org For example, this integrated analysis can reveal how pathological conditions manifest as altered metabolism. frontiersin.org

Advancements in High-Resolution Mass Spectrometry for Deuterated Metabolite Detection

High-resolution mass spectrometry (HRMS) has become an indispensable tool for the precise identification and quantification of metabolites, including deuterated compounds. nih.govresearchgate.netresearchgate.net HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, offer high resolving power and mass accuracy, which is crucial for distinguishing between molecules with very small mass differences. researchgate.netacs.org

Recent advancements in HRMS have led to improved sensitivity and faster data acquisition, significantly expanding its application in detecting and characterizing metabolites. researchgate.netresearchgate.net Techniques like parallel reaction monitoring (PRM), performed on high-resolution platforms, provide enhanced specificity for metabolite quantification compared to traditional methods. nih.gov These advancements are critical for accurately tracking deuterated metabolites in complex biological samples and ensuring the reliability of research findings. acs.org

Novel Applications in Systems Biology and Pathway Flux Analysis

Stable isotope labeling is a cornerstone of systems biology, enabling the detailed analysis of metabolic pathways and fluxes. frontiersin.org By introducing a labeled substrate into a biological system, researchers can track the incorporation of the isotope into various downstream metabolites. frontiersin.orgmetalyticsbio.com This information is then used to deduce the rates of reactions within metabolic pathways, a practice known as metabolic flux analysis (MFA). metalyticsbio.comcreative-proteomics.com

MFA provides a functional readout of cellular metabolism and can reveal how genetic or environmental perturbations impact metabolic networks. metalyticsbio.com Traditionally, these studies have focused on a limited number of metabolites. frontiersin.org However, the development of tools for global, non-targeted detection and analysis of isotopic enrichment now allows for a more comprehensive view of metabolic changes. frontiersin.org This has significant potential for discovering previously unknown metabolic pathways and understanding complex disease states. frontiersin.orgnih.gov

Potential for Deuterated Compounds in Non-Traditional Analytical or Mechanistic Studies

The unique properties of deuterated compounds make them valuable tools in a variety of non-traditional analytical and mechanistic studies. nih.govxmu.edu.cn The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect (KIE). informaticsjournals.co.inscielo.org.mx This difference in bond strength can be exploited to study reaction mechanisms. nih.govthalesnano.com By selectively replacing hydrogen with deuterium at specific positions in a molecule, researchers can determine whether a particular C-H bond is broken during a reaction. nih.gov

Deuterated compounds also have applications in:

Investigating Pharmacokinetic Properties: Deuteration can alter the metabolic stability of a drug, potentially leading to an extended half-life and improved bioavailability. vulcanchem.compharmaffiliates.cominformaticsjournals.co.in This allows researchers to trace the absorption, distribution, metabolism, and elimination of a compound more accurately. thalesnano.com

Elucidating Biosynthetic Pathways: Similar to their use in studying reaction mechanisms, deuterated compounds can be used to trace the path of atoms through complex biosynthetic pathways. scielo.org.mx

Improving Drug Efficacy and Safety: By slowing down metabolism, deuteration can reduce the formation of toxic metabolites and potentially lower the required dosage. nih.govmusechem.com The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, highlighting the therapeutic potential of this strategy. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.